molecular formula C9H8BrNO3 B1403177 Methyl 3-bromo-4-carbamoylbenzoate CAS No. 1149388-50-0

Methyl 3-bromo-4-carbamoylbenzoate

Cat. No. B1403177
CAS RN: 1149388-50-0
M. Wt: 258.07 g/mol
InChI Key: CBSQOUFIFNVGIG-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-4-carbamoylbenzoate” is a chemical compound with the CAS Number: 2140305-53-7 . Its IUPAC name is methyl 3-bromo-4-carbamoylbenzoate . It is a solid substance with a molecular weight of 258.07 .


Synthesis Analysis

The synthesis of Methyl 3-bromo-4-carbamoylbenzoate involves the reaction of Methyl 3-bromo-4-cyanobenzoate with dihydrogen peroxide and potassium carbonate in water and dimethyl sulfoxide at 20℃ for 18.5 hours . The reaction mixture is then partitioned between ethyl acetate and 10% aqueous lithium chloride . The aqueous portion is extracted with ethyl acetate, and the combined organic portions are dried over sodium sulfate, filtered, and concentrated to afford Methyl 3-bromo-4-carbamoylbenzoate .


Molecular Structure Analysis

The molecular structure of Methyl 3-bromo-4-carbamoylbenzoate can be represented by the linear formula C9H8BrNO3 .


Physical And Chemical Properties Analysis

Methyl 3-bromo-4-carbamoylbenzoate is a solid substance . The storage temperature is normal .

Scientific Research Applications

Organic Synthesis

Methyl 3-bromo-4-carbamoylbenzoate is a valuable intermediate in organic synthesis. It is particularly useful in the synthesis of various aromatic compounds due to the presence of both a bromo and a carbamoyl group. These functional groups can undergo further chemical transformations, such as Suzuki coupling reactions, to create complex molecules for pharmaceuticals and materials science .

Medicinal Chemistry

In medicinal chemistry, Methyl 3-bromo-4-carbamoylbenzoate serves as a precursor for the synthesis of drug candidates. Its bromo group can be replaced with other pharmacophores through nucleophilic substitution reactions, aiding in the development of new therapeutic agents .

Chemical Engineering

This compound is used in chemical engineering research to develop new synthetic pathways. Its reactivity is studied to optimize reaction conditions, increase yields, and reduce by-products, contributing to more efficient industrial processes .

Pharmaceutical Research

Methyl 3-bromo-4-carbamoylbenzoate is utilized in pharmaceutical research for the preparation of advanced intermediates. It is involved in the synthesis of small molecule libraries that are screened for biological activity, helping to identify potential new drugs .

Industrial Applications

In the context of industrial applications, this compound is used to synthesize dyes, pigments, and other materials that require specific aromatic structures. Its ability to easily undergo electrophilic substitution makes it a versatile building block .

Environmental Impact Studies

The environmental impact of Methyl 3-bromo-4-carbamoylbenzoate is also a subject of study. Researchers investigate its degradation products, persistence in the environment, and potential effects on ecosystems to ensure safe handling and disposal practices .

Safety and Handling

Safety studies focus on the proper handling and storage of Methyl 3-bromo-4-carbamoylbenzoate. Its Material Safety Data Sheets (MSDS) provide information on its hazards, first-aid measures, and precautions for use, which is crucial for laboratory and industrial safety .

Latest Studies

Recent studies involving Methyl 3-bromo-4-carbamoylbenzoate explore its use in cutting-edge research, such as the development of new catalytic methods or the discovery of novel reaction mechanisms. These studies contribute to the advancement of chemical sciences and the expansion of chemical knowledge .

Safety And Hazards

The safety information for Methyl 3-bromo-4-carbamoylbenzoate indicates that it has a GHS07 pictogram . The signal word is "Warning" . More detailed safety and hazard information can be found in the Material Safety Data Sheet .

properties

IUPAC Name

methyl 3-bromo-4-carbamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSQOUFIFNVGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737225
Record name Methyl 3-bromo-4-carbamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-carbamoylbenzoate

CAS RN

1149388-50-0
Record name Methyl 3-bromo-4-carbamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 3-bromo-4-cyanobenzoate (prepared as described in Wang, G. T. et al. Bioorg. Med. Chem. Lett. 2005, 15(1), 153(1) (130 mg, 0.54 mmol) was dissolved in DMSO (1.5 mL) and was cooled in a cold water bath. 30% aqueous hydrogen peroxide (0.1 mL) and potassium carbonate (23.9.0 mg, 0.17 mmol) were added and the mixture was stirred at room temperature for 18.5 h. The reaction mixture was partitioned between ethyl acetate and 10% aqueous lithium chloride. The aqueous portion was extracted with ethyl acetate. The combined organic portions were dried over sodium sulfate, filtered and concentrated to afford methyl 3-bromo-4-(aminocarbonyl)benzoate (quantitative yield) as a yellow oil. GCMS for C9H8BrNO3: 257, 259 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
153(1)
Quantity
130 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
0.17 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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